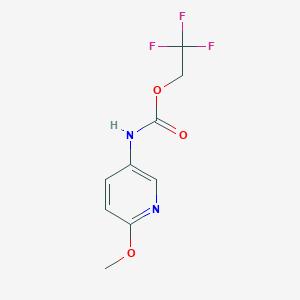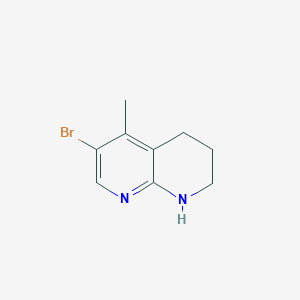
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Descripción general
Descripción
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of naphthyridine . Naphthyridines are a class of heterocyclic compounds that contain a fused system of two pyridine rings . They have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of naphthyridine derivatives has been extensively studied . The first derivative of the cyclic naphthyridine system was obtained in 1893 . In 1927, the synthesis of the first representatives of unsubstituted naphthyridines was reported by adapting the Skraup quinoline synthesis to 3-aminopyridine . More recent synthetic strategies include the use of electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains .Molecular Structure Analysis
The molecular structure of 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is characterized by a fused system of two pyridine rings . There are six possible isomeric forms of naphthyridines, depending on the location of the nitrogen atoms .Chemical Reactions Analysis
Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, and modification of side chains . They can also form metal complexes .Aplicaciones Científicas De Investigación
Anticancer Properties
Some naphthyridines exhibit anticancer activities. Their specific functionalization can lead to targeted activity against cancer cells, offering potential pathways for developing new anticancer drugs .
Anti-HIV Agents
Certain functionalized naphthyridines act as anti-HIV agents. The modification of the naphthyridine core can result in compounds that inhibit the replication of HIV, contributing to the fight against AIDS .
Antimicrobial Activity
The antimicrobial properties of naphthyridines make them candidates for developing new antibiotics. Their ability to combat bacterial infections is an important field of study given the rise of antibiotic resistance .
Analgesic and Anti-inflammatory Uses
Naphthyridines also have analgesic and anti-inflammatory effects. This makes them useful in pain management and treating inflammatory conditions .
Antioxidant Effects
These compounds can act as antioxidants, protecting cells from oxidative stress. This property is beneficial in preventing diseases associated with oxidative damage .
Synthesis and Reactivity
Naphthyridines are involved in various synthetic strategies and reactions. Understanding their reactivity is essential for chemical synthesis and creating new molecules with desired properties .
Formation of Metal Complexes
They can form complexes with metals, which is significant in fields like catalysis and materials science .
Direcciones Futuras
Naphthyridines, including 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, present a significant importance in the field of medicinal chemistry . Their wide range of biological activity makes them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring their potential applications, optimizing their synthesis, and understanding their mechanisms of action.
Propiedades
IUPAC Name |
6-bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h5H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNNBXDTGTNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



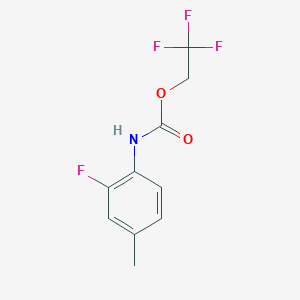
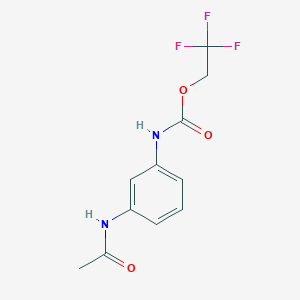
![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)
![3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B1519279.png)
![tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1519280.png)
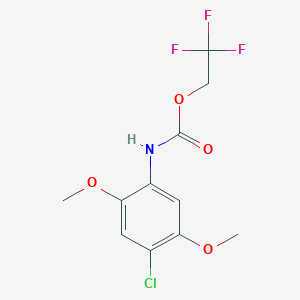
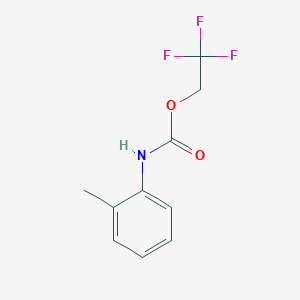
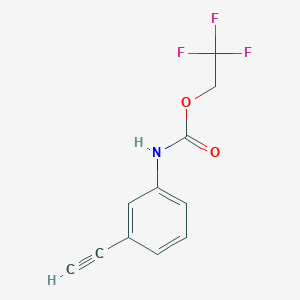
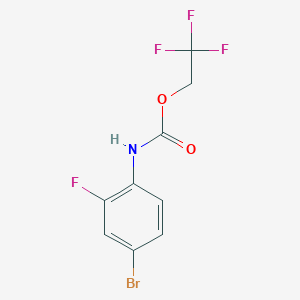

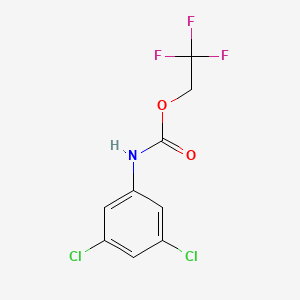
![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)
![2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1519294.png)
